molecular formula C23H24N2O4 B4630224 N-[(1Z)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]-4-methylbenzamide

N-[(1Z)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]-4-methylbenzamide

Cat. No.: B4630224
M. Wt: 392.4 g/mol
InChI Key: KALOSWRLXUOFPC-UYRXBGFRSA-N
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Description

N-[(1Z)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]-4-methylbenzamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a piperidine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]-4-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, alkylating agents

Major Products Formed

    Oxidation products: Carboxylic acids, ketones

    Reduction products: Alcohols, amines

    Substitution products: Halogenated or alkylated derivatives

Mechanism of Action

The mechanism of action of N-[(1Z)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1Z)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]-4-methylbenzamide is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-16-5-8-18(9-6-16)22(26)24-19(23(27)25-11-3-2-4-12-25)13-17-7-10-20-21(14-17)29-15-28-20/h5-10,13-14H,2-4,11-12,15H2,1H3,(H,24,26)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALOSWRLXUOFPC-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1Z)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]-4-methylbenzamide
Reactant of Route 2
N-[(1Z)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[(1Z)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[(1Z)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-[(1Z)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]-4-methylbenzamide
Reactant of Route 6
N-[(1Z)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]-4-methylbenzamide

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